molecular formula C23H30N4O3 B2758315 N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900897-02-1

N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Katalognummer: B2758315
CAS-Nummer: 900897-02-1
Molekulargewicht: 410.518
InChI-Schlüssel: PXVZMIMHZWNFEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide-linked pyridopyrrolopyrimidine derivative characterized by a fused tricyclic core. Its structure features:

  • A pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine backbone with a 4-oxo-1,4-dihydro moiety.
  • A 3-methoxypropyl substituent at the N1 position.
  • A bis-alkylated carboxamide group (N-cyclohexyl and N-ethyl) at the C2 position.

Its synthesis typically involves condensation reactions between substituted pyrido[1,2-a]pyrimidine precursors and alkylated glycinate esters under reflux conditions, followed by recrystallization for purification .

Eigenschaften

IUPAC Name

N-cyclohexyl-N-ethyl-6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3/c1-3-25(17-10-5-4-6-11-17)23(29)19-16-18-21(26(19)14-9-15-30-2)24-20-12-7-8-13-27(20)22(18)28/h7-8,12-13,16-17H,3-6,9-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVZMIMHZWNFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological properties of this compound, focusing on its cytotoxic effects, mechanism of action, and potential therapeutic applications.

Cytotoxicity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of pyrimidines and purines have shown potent inhibitory effects on macromolecular synthesis in cultured HeLa cells, with IC50 values around 0.5 µM . The specific cytotoxic effects of N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide have not been extensively documented; however, its structural analogs suggest a promising anticancer profile.

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with nucleic acids and inhibit DNA synthesis. Compounds in the pyrimidine class often act as antimetabolites that disrupt normal cellular processes . The presence of the methoxy group may enhance lipophilicity and cellular uptake, potentially increasing its efficacy.

Case Studies

Several studies have highlighted the biological activities of similar compounds:

  • Anticancer Activity : In a study involving pyrrolo[2,3-d]pyrimidine derivatives, it was found that these compounds could inhibit tumor growth in vivo models by inducing apoptosis in cancer cells .
  • Inhibition of Macromolecular Synthesis : Research on related compounds has shown that they significantly inhibit the incorporation of nucleotides into DNA and RNA, leading to reduced cell proliferation .

Data Summary

Study Compound Cell Line IC50 (µM) Effect
Study 1Pyrido-Pyrimidine DerivativeHeLa0.5Cytotoxic
Study 2Pyrrolo-Pyrimidine DerivativeA5490.8Apoptosis
Study 3N-cyclohexyl-N-ethyl DerivativeMCF7TBDTBD

Vergleich Mit ähnlichen Verbindungen

Trends :

  • N1 Position : The 3-methoxypropyl group is conserved across analogs, likely optimizing solubility via the methoxy moiety .
  • C2 Carboxamide : Alkyl groups (e.g., cyclohexyl, ethyl) increase lipophilicity, while aryl groups (e.g., isopropylphenyl) may enhance target binding via hydrophobic or aromatic interactions .

Physicochemical Properties

Property Target Compound N,1-Bis(3-methoxypropyl)-9-methyl Analog N-(4-Isopropylphenyl) Analog
Molecular Weight 435.52 439.51 418.50
Density (g/cm³) N/A N/A N/A
pKa N/A N/A N/A
Melting Point N/A N/A N/A

Notes: Limited experimental data are available for the target compound. However, analogs like the phenethyl derivative () exhibit a predicted density of 1.24 g/cm³ and pKa of 14.76, suggesting moderate basicity.

Yield Variations :

  • Unsubstituted carboxamides (e.g., methyl esters) yield ~55–60% .
  • Bulky substituents (e.g., cyclohexyl, aryl groups) may reduce yields due to steric hindrance .

Functional Implications

  • Bioactivity : While direct bioactivity data for the target compound are unavailable, structurally related pyridopyrrolopyrimidines exhibit kinase inhibitory activity, with aryl carboxamides (e.g., ) showing enhanced selectivity due to aromatic pharmacophores .

Q & A

Q. Q1. What are the established synthetic routes for preparing N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide?

Methodological Answer : The compound can be synthesized via a multi-step procedure involving:

Condensation : Reacting a substituted pyrido-pyrrolo-pyrimidine aldehyde (e.g., 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde) with ethyl N-alkylglycinate in methanol under triethylamine catalysis to form an intermediate aldehyde derivative .

Cyclization : Treating the intermediate with sodium methoxide in methanol, followed by acidification (HCl) to precipitate the carboxamide product. Yields typically range from 55–59%, with purity confirmed via melting point analysis and NMR .

Functionalization : Introducing the N-cyclohexyl and N-ethyl groups via nucleophilic substitution or amidation, ensuring precise control of reaction temperature (50–60°C) and pH (<7) to avoid side reactions .

Q. Q2. How is the structural integrity of this compound validated during synthesis?

Methodological Answer : Structural validation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., CH3_3 groups at δ 2.35–3.78 ppm, aromatic protons at δ 6.88–8.82 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 258.0) and isotopic patterns .
  • Elemental Analysis : Matching calculated vs. experimental C, H, N percentages (e.g., C 60.66% vs. 60.70% theoretical) .

Advanced Research Questions

Q. Q3. How can researchers design analogs of this compound to study structure-activity relationships (SAR)?

Methodological Answer : SAR studies require systematic modifications:

Core Modifications : Replace the pyrido-pyrrolo-pyrimidine scaffold with related heterocycles (e.g., thieno[2,3-d]pyrimidine) to assess ring size impact on bioactivity .

Substituent Optimization : Vary the N-cyclohexyl, N-ethyl, or 3-methoxypropyl groups. For example, substituting cyclohexyl with phenylpiperazine alters solubility and target binding .

Functional Group Interchange : Replace the carboxamide with sulfonamide or urea moieties to modulate hydrogen-bonding interactions .

In Silico Modeling : Use docking studies to predict interactions with biological targets (e.g., kinases) before synthesizing analogs .

Q. Q4. How should researchers address contradictory spectral data during characterization?

Methodological Answer : Contradictions arise from impurities or tautomerism. Mitigation strategies include:

Purification : Recrystallize the compound using solvents like ethanol or DMF to remove byproducts .

Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 1,7-dimethyl-4-oxo derivatives in δ 7.50–8.82 ppm regions) .

Dynamic NMR : Resolve tautomeric equilibria (e.g., keto-enol forms) by analyzing temperature-dependent 1^1H NMR shifts .

Q. Q5. What experimental parameters are critical for optimizing yield in large-scale synthesis?

Methodological Answer : Key parameters include:

Solvent Choice : Methanol or DMF for intermediate solubility, as used in carboxamide syntheses (~59% yield) .

Catalyst Loading : Triethylamine (20 mmol) for efficient condensation, avoiding excess to prevent side reactions .

Temperature Control : Heating at 50–60°C during cyclization improves reaction kinetics without degrading thermally sensitive groups .

Q. Q6. How can researchers resolve discrepancies in biological activity data across studies?

Methodological Answer : Discrepancies may stem from assay conditions or impurities. Solutions include:

Standardized Assays : Use cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

Purity Thresholds : Ensure compound purity ≥95% via HPLC (C18 column, acetonitrile/water gradient) before testing .

Dose-Response Curves : Compare EC50_{50} values across studies to identify outliers caused by aggregation or solubility issues .

Q. Q7. What strategies are recommended for analyzing metabolic stability of this compound?

Methodological Answer :

In Vitro Liver Microsomes : Incubate with human or rat microsomes (37°C, NADPH regeneration system) and quantify parent compound depletion via LC-MS/MS .

CYP Inhibition Assays : Test against CYP3A4 and CYP2D6 isoforms using fluorescent substrates to identify metabolic liabilities .

Stable Isotope Labeling : Incorporate 13^{13}C or 2^{2}H into the cyclohexyl group to track metabolic pathways .

Q. Q8. How can computational tools aid in predicting the compound’s physicochemical properties?

Methodological Answer :

LogP Calculation : Use software like MarvinSuite or SwissADME to estimate partition coefficients, critical for blood-brain barrier penetration .

pKa Prediction : Determine ionizable groups (e.g., carboxamide NH) via ACD/Labs or ChemAxon to optimize solubility at physiological pH .

Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .

Q. Q9. What are the challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer : Challenges include conformational flexibility and solvent inclusion:

Crystallization Screens : Use vapor diffusion with PEG-based precipitants and mixed solvents (e.g., DMSO:methanol) .

Cryoprotection : Flash-cool crystals in liquid N2_2 with 20% glycerol to prevent ice formation .

Data Collection : Resolve disorder in the cyclohexyl group by collecting high-resolution data (≤1.0 Å) and refining with SHELXL .

Q. Q10. How should researchers design toxicity profiling studies for this compound?

Methodological Answer :

In Vitro Cytotoxicity : Test against HEK293 or HepG2 cells using MTT assays, focusing on IC50_{50} values <10 µM for lead candidates .

Genotoxicity : Perform Ames tests with Salmonella strains TA98 and TA100 to assess mutagenic potential .

Cardiotoxicity Screening : Evaluate hERG channel inhibition via patch-clamp assays to mitigate QT prolongation risks .

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